molecular formula C14H22N2O3 B3326144 tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate CAS No. 2322933-54-8

tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate

Cat. No. B3326144
CAS RN: 2322933-54-8
M. Wt: 266.34 g/mol
InChI Key: RNEGUFKAOUIENK-NSHDSACASA-N
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Description

Tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate, also known as TBAC, is a novel chemical compound that has been studied for its potential applications in scientific research. TBAC is a chiral amide derived from tert-butyl alcohol and 2-amino-1-(2-methoxyphenyl)ethanol, and it has a molecular weight of 219.3 g/mol. TBAC has been found to have a wide range of potential applications in scientific research, and its use in laboratory experiments has been studied in great detail.

Mechanism of Action

The mechanism of action of tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate is not fully understood, but it is believed to involve the formation of hydrogen bonds between the amide group of this compound and the active site of the enzyme. This interaction is believed to be responsible for the inhibition of the enzyme. Additionally, the chiral nature of this compound is believed to be important in the inhibition of the enzyme, as it may allow for the preferential binding of the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a number of different studies. It has been found to inhibit the activity of several enzymes, including cytochrome P450, lipoxygenase, and cyclooxygenase. Additionally, this compound has been found to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells.

Advantages and Limitations for Lab Experiments

Tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate has several advantages when used in laboratory experiments. Its chiral nature allows for the preferential binding of the active site of an enzyme, and its amide group can form hydrogen bonds with the active site of an enzyme, allowing for the inhibition of the enzyme. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is a relatively expensive compound, and its synthesis can be complicated and time-consuming.

Future Directions

There are a number of potential future directions for tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate research. One potential direction is to further investigate the mechanism of action of this compound. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in drug discovery and drug metabolism. Additionally, further research could be conducted on the potential use of this compound in asymmetric synthesis and asymmetric catalysis. Finally, further research could be conducted on the cost-effectiveness and efficiency of this compound synthesis and its potential applications in laboratory experiments.

Scientific Research Applications

Tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate has been used in a wide range of scientific research applications. It has been used as a chiral catalyst in asymmetric synthesis, as a chiral ligand in asymmetric catalysis, and as a chiral reagent in asymmetric synthesis. This compound has also been used in the study of enzyme inhibition, drug metabolism, and drug discovery. Additionally, this compound has been used in the study of the structure and function of proteins and peptides.

properties

IUPAC Name

tert-butyl N-[(1R)-2-amino-1-(2-methoxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-11(9-15)10-7-5-6-8-12(10)18-4/h5-8,11H,9,15H2,1-4H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEGUFKAOUIENK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate
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tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate
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tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate
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tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate
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tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate
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tert-Butyl (R)-(2-amino-1-(2-methoxyphenyl)ethyl)carbamate

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